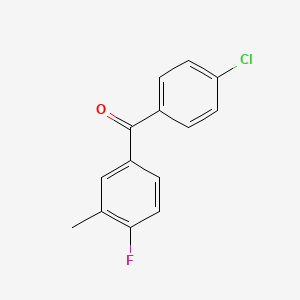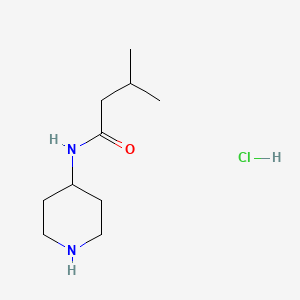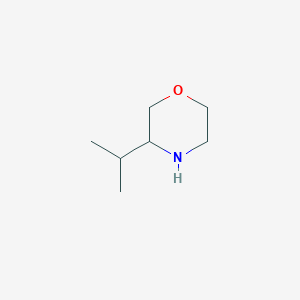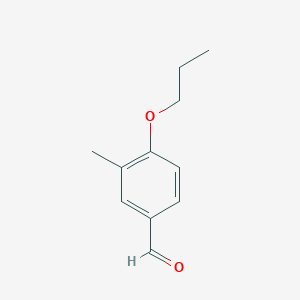
4-Chloro-4'-fluoro-3'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Chloro-4'-fluoro-3'-methylbenzophenone is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the properties and reactivity of the compound . For instance, the study of 4-fluoro-4-hydroxybenzophenone has revealed information about the vibrational and nonlinear optical properties of such molecules . Additionally, the reactivity of chloro- and fluoro-substituted aromatic compounds has been explored in the context of heterocyclic synthesis and as intermediates in the production of herbicides .
Synthesis Analysis
The synthesis of related compounds, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, involves multiple steps including halogenation, oxidation, and cyclization reactions . These methods could potentially be adapted for the synthesis of 4-Chloro-4'-fluoro-3'-methylbenzophenone by considering the electronic effects of the substituents and the stability of the intermediates formed during the reaction sequence.
Molecular Structure Analysis
While the molecular structure of 4-Chloro-4'-fluoro-3'-methylbenzophenone is not directly analyzed in the papers, studies on similar compounds provide valuable information. For example, the electronic structure level investigation of 4-fluoro-4-hydroxybenzophenone can shed light on the influence of substituents on the electronic distribution and potential reactive sites of the molecule . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactivity of chloro- and fluoro-substituted benzophenones can be inferred from the studies on related compounds. For instance, the chlorination of 3-methyl-4-nitrophenol, a hydrolysate of an organophosphorus pesticide, leads to the formation of chloro-5-hydroxy-2-nitrobenzoic acid, demonstrating the reactivity of such compounds under chlorination conditions . Similarly, the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic synthesis indicates the potential for 4-Chloro-4'-fluoro-3'-methylbenzophenone to participate in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-4'-fluoro-3'-methylbenzophenone can be extrapolated from the properties of structurally similar compounds. The vibrational assignments and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone suggest that the compound of interest may also exhibit unique optical characteristics suitable for applications in nonlinear optics . The solubility, melting point, and other physical properties would likely be influenced by the presence of the chloro, fluoro, and methyl groups, affecting the compound's behavior in different environments.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Xanthen- and Thioxanthen-9-ones : Research shows that treatment of halogenobenzophenones, including compounds similar to 4-Chloro-4'-fluoro-3'-methylbenzophenone, with potassamide in ammonia can lead to the production of benzoic acids and xanthenones, indicating its utility in organic synthesis (Gibson, Vines, & Walthew, 1975).
Molecular Geometry and Chemical Reactivity Studies : The compound has been used in spectral analysis and quantum chemical studies, providing insights into molecular geometry and chemical reactivity, important for understanding its properties and potential applications (Satheeshkumar et al., 2017).
Material Science and Polymer Chemistry
High-Performance Polymer Development : The synthesis of 4-Chloro-4'-fluoro-3'-methylbenzophenone and related compounds has contributed to the development of high-performance polymers with notable solubility and thermal properties, useful in engineering plastics and membrane materials (Xiao et al., 2003).
Development of Proton Exchange Membranes : This compound has been used in the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics, which are important in the creation of alternating multiblock sulfonated copolymers. These have applications in the development of proton exchange membranes, showcasing its relevance in advanced material science (Ghassemi, Ndip, & Mcgrath, 2004).
Biomedical Applications
Fluorogenic Chemosensor Development : Compounds structurally related to 4-Chloro-4'-fluoro-3'-methylbenzophenone have been used in the development of fluorogenic chemosensors for metal ion detection, which can have applications in both environmental monitoring and biological research (Ye et al., 2014).
Investigations in Drug Synthesis and Antibacterial Agents : The pharmacophore attributes of similar compounds have been explored in the synthesis of new molecules with potential antibacterial properties, demonstrating its relevance in drug discovery and medicinal chemistry (Holla, Bhat, & Shetty, 2003).
Environmental Science
- Studying Phototransformation in Water : Research involving halogenated compounds like 4-Chloro-4'-fluoro-3'-methylbenzophenone has provided insights into the phototransformation of organic pollutants in water, which is crucial for understanding environmental degradation processes (Vialaton et al., 1998).
Mechanism of Action
Target of Action
Benzophenones, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzophenones can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine might influence these reactions due to their electronegativity and size.
Biochemical Pathways
Benzophenones can potentially affect various biochemical pathways depending on their specific substitutions and the biological targets they interact with .
Pharmacokinetics
The compound’s molecular weight (23465 g/mol) and predicted density (1277±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
Benzophenones can potentially induce various cellular responses depending on their specific substitutions and the biological targets they interact with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-4’-fluoro-3’-methylbenzophenone. For instance, its stability is best maintained when stored in a dry environment at room temperature .
properties
IUPAC Name |
(4-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARFWXKHBAQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607413 |
Source


|
| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-fluoro-3'-methylbenzophenone | |
CAS RN |
59612-89-4 |
Source


|
| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)





